Cas no 84-65-1 (Anthraquinone)

Anthraquinone structure
Anthraquinone structure
Nome do Produto:Anthraquinone
N.o CAS:84-65-1
MF:C14H8O2
MW:208.21212387085
MDL:MFCD00001188
CID:34319
PubChem ID:24868782

Anthraquinone Propriedades químicas e físicas

Nomes e Identificadores

    • Anthracene-9,10-dione
    • 9,10-Dioxoanthracene
    • anthra-9,10-quinone
    • Melting point standard Anthraquinone
    • 9,10-Anthraquinone
    • 9,10-Anthraquinone Solution
    • Anthraquinone
    • ANTHRAQUINONE(AS)
    • 9,10-anthracenedione
    • Dihydrodiketoanthracene
    • Morkit
    • Ordinary anthraquinone
    • 9,10-dihydro-9,10-dioxoanthracene
    • Hoelite
    • Anthracenedione
    • Anthradione
    • Corbit
    • 9,10-Anthrachinon
    • Anthrapel
    • 9,10-quinone
    • Az-Q
    • Anthrachinon
    • Caswell No. 052A
    • Anthraquinone [BSI:ISO]
    • Bis-alkylamino anthraquinone
    • 9,10-Anthrachinon [Czech]
    • 9,10-Anthracendion
    • EPA Pesticide Chemical Code 122701
    • 030MS0JBDO
    • Anthraquinone (8CI)
    • 1,4,11,12-Tetrahydro-9,10-anthraquinone
    • Anthracene-9,10-quinone
    • Avipel
    • DAQ-N
    • DBLE 104
    • Flight Control
    • Flight Control Plus
    • Kawasaki SAQ
    • NSC 7957
    • SAQ
    • SAQ (quinone)
    • MDL: MFCD00001188
    • Inchi: 1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
    • Chave InChI: RZVHIXYEVGDQDX-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)C(=O)C2C1=CC=CC=2
    • BRN: 390030

Propriedades Computadas

  • Massa Exacta: 208.05200
  • Massa monoisotópica: 208.05243
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 261
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 34.1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.4
  • Superfície polar topológica: 34.1

Propriedades Experimentais

  • Cor/Forma: Pale yellow needle crystal
  • Densidade: 1.438
  • Ponto de Fusão: 284°C(lit.)
  • Ponto de ebulição: 379-381 °C(lit.)
  • Ponto de Flash: Fahrenheit: 365 ° f < br / > Celsius: 185 ° C < br / >
  • Índice de Refracção: 1.5681 (estimate)
  • Solubilidade: 0.00007g/l
  • Coeficiente de partição da água: <0.1 g/100 mL at 23 ºC
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 34.14000
  • LogP: 2.46200
  • Merck: 687
  • Pressão de vapor: 1 mmHg ( 190 °C)
  • Sensibilidade: Sensitive to humidity
  • Solubilidade: It is easily soluble in hot benzene and hot toluene, but poorly soluble in cold benzene. Slightly soluble in water, ethanol, ether, acetone, chloroform and other organic solvents, soluble in concentrated sulfuric acid

Anthraquinone Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H312,H317,H332
  • Declaração de Advertência: P280
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 43
  • Instrução de Segurança: S36/37-S37/39-S26-S24
  • RTECS:CB4725000
  • Identificação dos materiais perigosos: Xi
  • PackingGroup:III
  • Condição de armazenamento:Store at room temperature
  • TSCA:Yes
  • Classe de Perigo:9
  • Frases de Risco:R36/37/38; R43

Anthraquinone Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Anthraquinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-71612-2.5g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
2.5g
$25.0 2025-03-21
ChemScence
CS-0008907-1kg
Anthraquinone
84-65-1 98.14%
1kg
$35.0 2022-04-26
Enamine
EN300-71612-0.05g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-71612-10.0g
9,10-dihydroanthracene-9,10-dione
84-65-1 95.0%
10.0g
$27.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A100705-500mg
Anthraquinone
84-65-1
500mg
¥369.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017807-2.5kg
Anthraquinone
84-65-1 98%
2.5kg
¥412 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A64190-500g
Anthraquinone
84-65-1 98%
500g
¥68.0 2023-09-08
Life Chemicals
F0001-2133-2.5g
9,10-Anthraguinone
84-65-1 95%+
2.5g
$40.0 2023-09-07
Apollo Scientific
BIA4015-100g
Anthraquinone
84-65-1
100g
£32.00 2025-02-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
EA7815-500g
Anthraquinone
84-65-1 ≥99%
500g
¥350元 2023-09-15

Anthraquinone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,… Solvents: Dichloromethane ;  24 h, rt
Referência
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Synthetic Routes 2

Condições de reacção
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: μ-Oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyaninato(2-)-κN29… Solvents: Toluene ;  2.5 h, 110 °C
Referência
μ-Oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)]
Lee, Ju-hyeon; Bhattarai, Deepak; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-3

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referência
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Picolinic acid Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Pyridine ;  30 min
1.2 Reagents: tert-Butyl hydroperoxide ;  30 min
Referência
Gif chemistry for oxidation of activated methylenes to ketones
Kim, Sung Soo; Sar, Santosh Kumar; Tamrakar, Pankaj, Bulletin of the Korean Chemical Society, 2002, 23(7), 937-938

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Silica ,  Tungsten hydroxide oxide phosphate ;  3 h, 250 °C
1.2 2 h, 220 °C
Referência
Synthesis of anthraquinone over HPW/SiO2 catalyst
Wang, Guirong; Luan, Yanqin; Hao, Suxia; Zhao, Xinqiang; Wang, Yanji, Shiyou Huagong, 2011, 40(1), 69-74

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Dichloromethane-d2 ;  5 min, rt
Referência
Base catalysed decomposition of anthracene endoperoxide
Klaper, M.; Wessig, P.; Linker, T., Chemical Communications (Cambridge, 2016, 52(6), 1210-1213

Synthetic Routes 7

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Chromium (trimesic acid processed metal-organic framework) Solvents: Chlorobenzene ,  Water ;  2.5 h, 100 °C
Referência
Hydrocarbon oxidation over Fe- and Cr-containing metal-organic frameworks MIL-100 and MIL-101-a comparative study
Kholdeeva, Oxana A.; Skobelev, Igor Y.; Ivanchikova, Irina D.; Kovalenko, Konstantin A.; Fedin, Vladimir P.; et al, Catalysis Today, 2014, 238, 54-61

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Carbon nitride (C3N4) Solvents: Acetonitrile ;  24 h, 25 °C
Referência
g-C3N4 - Singlet Oxygen Made Easy for Organic Synthesis: Scope and Limitations
Camussi, Irene; Mannucci, Barbara; Speltini, Andrea; Profumo, Antonella; Milanese, Chiara; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8176-8182

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Dichloromethane ;  2 h, rt
Referência
Cobalt, [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-
Singh, Sanjay K.; Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-5

Synthetic Routes 10

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ,  Water ;  10 h, 80 °C
Referência
Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst
Burange, Anand S.; Kale, Sandip R.; Jayaram, Radha V., Tetrahedron Letters, 2012, 53(24), 2989-2992

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen tetracosa-μ-oxododecaoxo[μ12-[tetrahyd… Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Referência
Oxidation of Polycyclic Aromatic Hydrocarbons with Hydrogen Peroxide in the Presence of Transition Metal Mono-Substituted Keggin-Type Polyoxometalates
Estrada, Ana C.; Simoes, Mario M. Q.; Santos, Isabel C. M. S.; Neves, M. Graca P. M. S.; Cavaleiro, Jose A. S.; et al, ChemCatChem, 2011, 3(4), 771-779

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  760 mm Hg, 25 °C → 70 °C
Referência
Oxidation of Anthrone with Oxygen in DMSO
Opeida, I. A.; Kas'yanchuk, M. G., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(6), 905-906

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
Referência
Palladium-catalyzed reduction of aryl sulfonates. Reduction versus hydrolysis selectivity control
Cabri, Walter; De Bernardinis, Silvia; Francalanci, Franco; Penco, Sergio; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(1), 350-3

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: (Acetonitrile)[2,2,2-trifluoro-N′-(2,3,4,5,6-pentafluorophenyl)-N-[2,2,2-trifluo… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  2 h, 60 °C
Referência
Copper(I)-based oxidation of polycyclic aromatic hydrocarbons and product elucidation using vacuum ultraviolet spectroscopy and theoretical spectral calculations
Ponduru, Tharun T.; Qiu, Changling; Mao, James X.; Leghissa, Allegra; Smuts, Jonathan; et al, New Journal of Chemistry, 2018, 42(24), 19442-19449

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Nitric acid ;  8 h, 333 - 353 K
Referência
Sub-4 nm Nanodiamonds from Graphene-Oxide and Nitrated Polycyclic Aromatic Hydrocarbons at 423 K
Shen, Yuting ; et al, ACS Nano, 2021, 15(11), 17392-17400

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Iodosylbenzene Catalysts: Bis(methanol)-μ-oxobis[C,C,C-tris(1,1-dimethylethyl)-29H,31H-tribenzo[b,g,l]pyri… Solvents: Methanol ;  2 h, 25 °C
Referência
Binuclear iron(III) phthalocyanine(μ-oxo-dimer)-catalyzed oxygenation of aromatic hydrocarbons with iodosylbenzene sulfate and iodosylbenzene as the oxidants
Neu, Heather M.; Yusubov, Mekhman S.; Zhdankin, Viktor V.; Nemykin, Victor N., Advanced Synthesis & Catalysis, 2009, 351(18), 3168-3174

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dimethylaminoethyl methacrylate-styrene diblock copolymer Solvents: Acetonitrile ,  Water ;  85 h, 40 °C
Referência
POMbranes: polyoxometalate-functionalized block copolymer membranes for oxidation catalysis
Romanenko, I.; Lechner, M.; Wendler, F.; Hoerenz, C.; Streb, C.; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(30), 15789-15796

Synthetic Routes 18

Condições de reacção
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: Ferrate(2-), μ-oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyani… Solvents: Toluene ;  2.5 h, 110 °C
Referência
Comparative reactivity of hypervalent iodine oxidants in metalloporphyrin-catalyzed oxygenation of hydrocarbons: iodosylbenzene sulfate and 2-iodylbenzoic acid ester as safe and convenient alternatives to iodosylbenzene
Geraskin, Ivan M.; Pavlova, Olga; Neu, Heather M.; Yusubov, Mekhman S.; Nemykin, Victor N.; et al, Advanced Synthesis & Catalysis, 2009, 351(5), 733-737

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide
Referência
Kinetics and mechanism of the liquid-phase oxidation of 10-dihydro-9-ketoanthracene in basic aprotic media
Opeida, I. A.; Kasyanchuk, M. G., Theoretical and Experimental Chemistry (Translation of Teoreticheskaya i Eksperimental'naya Khimiya), 2002, 38(1), 37-42

Anthraquinone Raw materials

Anthraquinone Preparation Products

Anthraquinone Literatura Relacionada

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84-65-1)Anthraquinone
1710184
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:84-65-1)Anthraquinone
sfd12343
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito